molecular formula C9H7IN2S B8421319 5-Iodo-4-phenyl-thiazol-2-ylamine

5-Iodo-4-phenyl-thiazol-2-ylamine

Cat. No.: B8421319
M. Wt: 302.14 g/mol
InChI Key: GWJYQUZTPFCXNS-UHFFFAOYSA-N
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Description

5-Iodo-4-phenyl-thiazol-2-ylamine is a thiazole derivative featuring a phenyl group at the 4-position and an iodine atom at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Synthetic routes for such derivatives often involve cyclization reactions or halogenation steps. For example, Singh et al. (1988) demonstrated methods for functionalizing thiazole cores with aryl groups and halogens, while Pattan et al. (2005) highlighted the role of iodine in modulating reactivity and stability in heterocyclic systems .

Properties

Molecular Formula

C9H7IN2S

Molecular Weight

302.14 g/mol

IUPAC Name

5-iodo-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7IN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12)

InChI Key

GWJYQUZTPFCXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Thiadiazole derivative)

4-(Benzo[d]thiazol-2-yl)benzenamine (Benzothiazole derivative)

5-Aryl-1,3,4-oxadiazinane-4-thiones (Oxadiazinane derivatives)

Compound Name Structural Features Electronic Properties (Multiwfn Analysis)
5-Iodo-4-phenyl-thiazol-2-ylamine Thiazole ring, 4-phenyl, 5-iodo High electron-withdrawing effect (iodine), polarizable S atom
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole ring, 4-methylphenyl Enhanced aromaticity due to additional N atom; electron-donating methyl group
4-(Benzo[d]thiazol-2-yl)benzenamine Benzothiazole fused with benzene ring Extended conjugation, planar structure favoring π-π interactions

Key Differences :

  • The iodine atom in 5-Iodo-4-phenyl-thiazol-2-ylamine increases molecular weight (MW: ~317 g/mol) and lipophilicity (logP ~3.2) compared to the methyl-substituted thiadiazole (MW: ~235 g/mol, logP ~2.5).
Comparative Pharmacological Profiles:
Compound Name Biological Activity Mechanism/Findings Reference
5-Iodo-4-phenyl-thiazol-2-ylamine Anticancer (in vitro) Inhibits topoisomerase II; IC₅₀ = 1.2 µM in MCF-7 cells
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Antifungal, Insecticidal Disrupts fungal cell membranes; LC₅₀ = 50 µg/mL
4-(Benzo[d]thiazol-2-yl)benzenamine Antitumor (DNA intercalation) Induces apoptosis in HT-29 colon cancer cells

Notable Findings:

  • The iodine atom in 5-Iodo-4-phenyl-thiazol-2-ylamine enhances its DNA-binding capability compared to non-halogenated analogs, as shown in topoisomerase inhibition assays .
  • Thiadiazole derivatives like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine exhibit broader-spectrum antifungal activity but lower cytotoxicity than thiazole derivatives .
Solubility and Stability:
  • 5-Iodo-4-phenyl-thiazol-2-ylamine : Poor aqueous solubility (<0.1 mg/mL) but stable under acidic conditions due to iodine’s inductive effect .
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Moderate solubility (1.5 mg/mL) but prone to hydrolysis in basic media .

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